(1S)-(+)-3-Carene
Description
Significance of (1S)-(+)-3-Carene as a Chiral Monoterpene Building Block in Organic Chemistry
This compound stands out as a crucial chiral building block in organic synthesis due to its distinct structural features, including a cyclopropane (B1198618) ring fused to a cyclohexene (B86901) core. This arrangement provides a rigid and stereochemically defined scaffold that chemists can manipulate to construct intricate molecules with high levels of stereocontrol. The term "chiral pool synthesis" aptly describes the use of readily available, enantiomerically pure natural products like (+)-3-carene as starting materials. researchgate.net This approach circumvents the need for often complex and costly asymmetric synthesis methods.
The utility of (+)-3-carene as a synthon is extensive. researchgate.net It serves as a precursor for the synthesis of various biologically active compounds and valuable chemical intermediates. For instance, it is a key starting material in the total synthesis of (+)-ingenol, a complex natural product with potential anticancer properties. scientificlabs.iescispace.com Furthermore, (+)-3-carene can be transformed into bicyclo[3.2.0]heptene intermediates, which are crucial for synthesizing compounds like (+)-lineatin and both enantiomers of capnellene. scientificlabs.ie Its derivatives have also been employed in the synthesis of bioactive synthetic pyrethroids. scilit.com
The reactivity of the double bond and the cyclopropane ring in (+)-3-carene allows for a wide range of chemical transformations. These include epoxidation, oxidation, and cycloaddition reactions, which can be performed with high regio- and stereoselectivity. ichem.mdresearchgate.net This versatility enables the creation of a diverse library of chiral molecules, including amino alcohols, β-lactams, and phosphite (B83602) ligands, which can act as catalysts or chiral auxiliaries in other asymmetric reactions. cnaa.mdmdpi.com
Overview of Its Role as a Natural Product and its Isolation Methods
This compound is a major constituent of turpentine (B1165885) oil, which is derived from the resin of various coniferous trees, particularly those of the Pinus genus. mdpi.comsci-hub.se It is also found in the essential oils of other plants such as cedar, and some citrus species. globalpineproducts.com The natural abundance of (+)-3-carene makes it an economically viable and renewable feedstock for the chemical industry. rsc.org
From an academic perspective, the isolation of this compound from these natural sources involves sophisticated extraction and purification techniques. The initial step is typically steam distillation or hydrodistillation of the plant material to obtain the essential oil. gssrr.org This crude oil is a complex mixture of various terpenes and other volatile compounds.
To isolate pure (+)-3-carene, fractional distillation under reduced pressure is commonly employed, taking advantage of the differences in boiling points of the various components. For achieving high purity, chromatographic techniques such as column chromatography are indispensable. mdpi.com The purity and identity of the isolated compound are then confirmed using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and measurement of its optical rotation. scientificlabs.iegssrr.org
The biotransformation of carenes by plant cell cultures and microorganisms is another area of academic interest. researchgate.net These methods can lead to the formation of various oxygenated derivatives of 3-carene (B45970), some of which are not easily accessible through traditional synthetic routes. researchgate.netdntb.gov.ua
Challenges and Opportunities in this compound Research
Despite its potential, research on this compound is not without its challenges. The inherent reactivity of the strained cyclopropane ring can sometimes lead to undesired rearrangements under certain reaction conditions, posing a challenge to achieving specific chemical transformations. nih.gov Furthermore, while (+)-3-carene is abundant, its separation from isomeric mixtures in turpentine oil to a high degree of purity can be a demanding process.
However, these challenges also present significant opportunities for innovation. There is a growing need to develop more efficient and selective catalytic systems for the transformation of (+)-3-carene. This includes the development of new catalysts that can control the stereochemical outcome of reactions and prevent unwanted side reactions. cnaa.md The exploration of enzymatic and microbial transformations of 3-carene is a promising avenue for producing novel and valuable compounds. researchgate.net
The use of (+)-3-carene as a renewable feedstock for the synthesis of bio-based polymers is an emerging area of research. rsc.org Developing commercially viable processes for converting 3-carene into biodegradable polyesters could contribute to a more sustainable polymer economy. rsc.org Additionally, the synthesis of new derivatives of (+)-3-carene for applications in pharmaceuticals and agrochemicals remains a fertile ground for discovery. mdpi.comnih.gov The unique structural and electronic properties of the carene scaffold continue to inspire chemists to explore its potential in asymmetric catalysis and the synthesis of complex natural products. ichem.md
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol |
| Appearance | Colorless liquid |
| Odor | Sweet, turpentine-like |
| Density | 0.865 g/mL at 25 °C scientificlabs.iesigmaaldrich.com |
| Boiling Point | 170-172 °C scientificlabs.iesigmaaldrich.com |
| Refractive Index | n20/D 1.472 scientificlabs.iesigmaaldrich.com |
| Optical Activity | [α]20/D +17°, neat scientificlabs.iesigmaaldrich.com |
| CAS Number | 498-15-7 sigmaaldrich.com |
Examples of Compounds Synthesized from this compound
| Compound | Application/Significance |
| (+)-Ingenol | Potential anticancer agent scientificlabs.iescispace.com |
| (+)-Lineatin | Pheromone component scientificlabs.ie |
| Capnellene | Sesquiterpene natural product scientificlabs.ie |
| Bioactive Synthetic Pyrethroids | Insecticides scilit.com |
| 3-Caren-5-one Oxime Esters | Antifungal agents mdpi.com |
| Chiral Phosphite Ligands | Asymmetric catalysis ichem.mdcnaa.md |
| Bio-based Polyesters | Sustainable polymers rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8?,9-/m0/s1 |
InChI Key |
BQOFWKZOCNGFEC-GKAPJAKFSA-N |
Isomeric SMILES |
CC1=CCC2[C@H](C1)C2(C)C |
Canonical SMILES |
CC1=CCC2C(C1)C2(C)C |
physical_description |
Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Routes for 1s + 3 Carene and Its Derivatives
Stereoselective Synthesis of (1S)-(+)-3-Carene Derivatives
The inherent chirality of this compound is frequently leveraged to direct the stereochemical outcome of reactions, leading to the formation of enantiomerically pure or enriched products.
A key strategy for elaborating the carene skeleton involves the diastereoselective alkylation of chiral intermediates derived from it. A notable example is the synthesis of α-methyl-α-amino acids. nih.gov This process begins with the conversion of commercially available this compound into a novel tricyclic iminolactone in a high-yield, multi-step sequence. nih.govacs.org This carene-based iminolactone acts as an alanine-equivalent template. acs.orgchemsrc.com
The alkylation of this tricyclic iminolactone is highly effective using a variety of electrophiles under phase-transfer catalysis conditions at room temperature. nih.govresearchgate.net The reactions proceed with excellent diastereoselectivities, typically greater than 98% diastereomeric excess (de), and provide the alkylated products in good isolated yields (86–94%). nih.govacs.org Subsequent basic hydrolysis of these dialkylated iminolactones yields optically pure (S)-α-methyl-α-substituted-α-amino acids (83-91% yield) and allows for the recovery of the chiral auxiliary (78-87%), highlighting the efficiency and sustainability of this method. nih.govfigshare.com
Table 1: Diastereoselective Alkylation of this compound Derived Tricyclic Iminolactone
| Electrophile | Product Yield | Diastereoselectivity (de) |
|---|---|---|
| Various Alkyl Halides | 86-94% | >98% |
Data sourced from studies on the alkylation of a novel carene-based iminolactone under phase-transfer catalysis conditions. nih.govacs.org
The molecular framework of this compound is an effective chiral auxiliary, guiding the stereochemistry of reactions on attached functional groups. Its rigid structure creates a well-defined steric environment that favors the approach of reagents from a specific direction, leading to high levels of asymmetric induction.
Researchers have successfully used this compound to synthesize chiral β-lactams and β-amino acid derivatives. mdpi.com For instance, the stereoselective cycloaddition of chlorosulfonyl isocyanate to (+)-3-carene yields a β-lactam, which can be further transformed into cis-fused β-amino esters. mdpi.comichem.md These derivatives serve as versatile building blocks for more complex chiral molecules. mdpi.com The application of this compound as a chiral auxiliary is also evident in the synthesis of α-methyl-α-amino acids, where the carene-derived iminolactone template dictates the stereocenter of the newly formed amino acid. nih.govacs.org
This compound is a precursor for a diverse range of optically active derivatives and ligands used in asymmetric catalysis. thieme-connect.com Synthetic routes often begin with the functionalization of the double bond or the allylic positions.
Aminodiols and Diamines : A common strategy involves the stereoselective epoxidation of (+)-3-carene to form (+)-3α,4α-epoxycarane. researchgate.net Ring-opening of this epoxide with sodium azide (B81097) produces azido-alcohols, which can be converted into various chiral aminodiols and diamines. researchgate.net For example, mono-N-tosylated-1,2-diamines have been prepared from (+)-3-carene by transformation into an N-tosylaziridine derivative, followed by ring-opening with sodium azide and subsequent reduction. thieme-connect.comresearchgate.net These ligands have proven effective in the asymmetric transfer hydrogenation of aromatic ketones. thieme-connect.comresearchgate.net
Phosphite (B83602) Ligands : New phosphite and phosphoramidite (B1245037) ligands with P*-stereocenters have been prepared from carene derivatives with high diastereoselectivity (97-100%). cnaa.md These ligands have been successfully applied in palladium-catalyzed asymmetric allylic amination, achieving enantiomeric excesses (ee) up to 91%. cnaa.md
Ionic Liquids : Optically active imidazolium-based ionic liquids have been synthesized from (+)-3-carene. researchgate.net These chiral ionic liquids have potential applications as promoters or media in asymmetric reactions. cnaa.mdresearchgate.net
Table 2: Applications of this compound Derived Chiral Ligands
| Ligand Type | Synthetic Application | Achieved Selectivity | Reference |
|---|---|---|---|
| Mono-N-tosylated-1,2-diamines | Asymmetric transfer hydrogenation of ketones | Effective | thieme-connect.comresearchgate.net |
| Aminodiols | Enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) | Moderate enantioselectivity | researchgate.net |
Catalytic Synthesis Approaches
Catalysis, both homogeneous and heterogeneous, plays a crucial role in the selective transformation of this compound into valuable chemical intermediates. wikipedia.org
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often organometallic complexes in a liquid phase. wikipedia.org Epoxidation of the double bond in (+)-3-carene is a well-studied transformation. Various metal-based catalysts have been employed for this purpose. For instance, in the presence of a rhenium catalyst and 35% hydrogen peroxide, (+)-3-carene can be converted to its epoxide with a 75% yield. mdpi.com Molybdenum complexes have also been shown to be effective; microwave irradiation of a mixture containing a tris(pyrazolyl)methane molybdenum tricarbonyl complex and tert-butyl hydroperoxide resulted in 100% pure epoxide with 88% conversion of the starting carene. ichem.md
Another important transformation is isomerization. Strong bases, such as potassium tertiary butoxide in dimethyl sulfoxide, can act as homogeneous catalysts to isomerize 3-carene (B45970) to 4-carene almost instantaneously at room temperature. google.comgoogle.com
Heterogeneous catalysts exist in a different phase from the reactants, offering advantages such as ease of separation and potential for recycling. wikipedia.org The epoxidation of (+)-3-carene has been achieved with high selectivity (up to 98%) to the α-oxide using hydrogen peroxide as the oxidant in the presence of a heterogeneous catalyst. ichem.md Supported catalysts, such as those immobilized on magnetic particles, have also been developed for this purpose. mdpi.com
The condensation of (+)-3-carene with formaldehyde (B43269) to produce trans-4-hydroxymethyl-2-carene, a valuable fragrance chemical, has been studied using various solid acid catalysts. researchgate.net Alumino-silicates like K-10 montmorillonite (B579905) and H-Beta-25 zeolite, as well as Lewis acids like ZnCl₂, have been shown to catalyze the reaction. researchgate.netscispace.com While zinc chloride tends to promote further condensation, phosphoric acid in acetic acid provides the highest selectivity (around 67%) towards the desired mono-adduct. researchgate.net
Table 3: Catalytic Epoxidation of this compound
| Catalyst System | Oxidant | Catalyst Type | Conversion/Yield | Selectivity | Reference |
|---|---|---|---|---|---|
| Rhenium Catalyst | 35% H₂O₂ | Homogeneous | 75% Yield | - | mdpi.com |
| Molybdenum Tricarbonyl Complex | t-BuOOH | Homogeneous | 88% Conversion | 100% to Epoxide | ichem.md |
| Tungsten Polyoxometalate | H₂O₂ | Homogeneous | High Conversion | Selective | core.ac.uk |
| Nano-TiO₂/SiO₂ | H₂O₂ | Heterogeneous | - | Up to 98% to α-oxide | ichem.md |
Chemo-Enzymatic Routes
Chemo-enzymatic methods combine the advantages of chemical and biological catalysis to achieve efficient and selective transformations under mild conditions. The epoxidation of (+)-3-carene has been successfully demonstrated using this approach. nih.govgoogle.com.br Immobilized lipases, such as Novozym 435, can catalyze the formation of peracetic acid in situ from ethyl acetate (B1210297) and hydrogen peroxide, which then acts as the epoxidizing agent. nih.govresearchgate.net This method avoids the use of pre-formed, potentially hazardous peracids and proceeds at room temperature, yielding carene oxide in high yield. nih.gov This enzymatic process can be conducted under both batch and continuous flow conditions, allowing for the production of gram quantities of terpene epoxides sustainably. nih.govresearchgate.net
Furthermore, direct biotransformation using plant cell cultures, such as Picea abies (Norway spruce), can convert this compound into oxygenated products like (1S)-3-caren-5-one and (1S)-2-caren-4-one. nih.gov The reaction proceeds rapidly, and by controlling the transformation time, specific oxygenated derivatives can be selectively produced. nih.gov
Role of Metalorganic Catalysts in Polymerization
Metalorganic catalysts are instrumental in the polymerization of monomers derived from this compound, a renewable feedstock obtained from turpentine (B1165885) oil. rsc.org This approach aligns with the growing demand for bio-based and biodegradable polyesters as alternatives to fossil-based polymers. rsc.org
Through a multi-step oxidative transformation, this compound can be converted into lactone monomers, specifically α-carenelactone (αCarL) and ε-carenelactone (εCarL). rsc.org These monomers, either individually or as a mixture, have been successfully polymerized using various metalorganic catalysts. rsc.org The resulting polyesters exhibit a range of properties, from amorphous to semi-crystalline, with glass transition temperatures between -15 to 50 °C and a melting point of up to 170 °C. rsc.org
Another synthetic route involves the reductive ozonolysis of 3-carene to produce 3-carene diol (3CarDiol). rsc.org This diol can then be copolymerized with dimethyl terephthalate (B1205515), again utilizing metalorganic catalysts, to yield a polyester. rsc.org
Metal-organic frameworks (MOFs) have also been explored as platforms for supporting polymerization catalysts. For instance, rhodium-based catalysts supported on a microporous MOF have been used for the coordination polymerization of phenylacetylene (B144264) and its derivatives. rsc.org Additionally, MOFs based on various metals, including zirconium, nickel, cobalt, vanadium, chromium, and lanthanides, have been developed to catalyze polymerization and oligomerization reactions through organometallic, radical, and cationic mechanisms. mdpi.com While not specific to 3-carene derivatives, these advancements in MOF-based catalysis highlight the potential for developing tailored catalysts for specific polymerization reactions involving biorenewable monomers.
Biocatalytic Transformations of this compound
Biotransformation offers an environmentally friendly approach to producing valuable oxygenated monoterpenes from this compound. These reactions, catalyzed by whole cells or isolated enzymes, are often chemo-, regio-, and stereospecific. researchgate.net
Enzymatic Oxidation Pathways and Product Profiles
The enzymatic oxidation of this compound yields a variety of oxygenated products. The specific products formed depend on the biocatalyst and reaction conditions. For example, chloroperoxidase-catalyzed conversion of this compound in the presence of halide ions produces (1S, 3R, 4R, 6R)-4-halo-3,7,7-trimethyl-bicyclo[4.1.0]heptane. lp.edu.ua
In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have identified two primary metabolites of Δ3-carene: Δ3-carene-10-ol and Δ3-carene-epoxide. nih.gov The formation of Δ3-carene-10-ol is catalyzed by CYP2B6, CYP2C19, and CYP2D6, while Δ3-carene-epoxide formation is catalyzed by CYP1A2. nih.gov
A dioxygenase from Pleurotus sapidus has been shown to catalyze the introduction of oxygen at allylic positions of the Δ3-carene ring, leading to the formation of carenones. tuwien.at This enzymatic bioconversion results in a significantly higher yield of carenones compared to autoxidation. tuwien.at
The ozonolysis of Δ3-carene leads to the formation of secondary organic aerosols containing a variety of oxidized products, with C10H16On (n=2-6) and smaller compounds (C7-C9) being dominant. acs.org
Microbial Biotransformation Systems
Various microorganisms have been employed to biotransform this compound, each yielding a unique profile of products.
Picea abies suspension cultures: Suspension cultures of Picea abies (Norway spruce) readily transform this compound. nih.govnih.gov The biotransformation is rapid, with most of the starting material consumed within the first day. nih.gov The major final products are (1S)-3-caren-5-one and (1S)-2-caren-4-one. nih.gov However, the product profile changes over time. Initially, (1S,3S,4R)-3,4-epoxycarane and (1R)-p-mentha-1(7),2-dien-8-ol are the most abundant products, but they are subsequently converted to other compounds. nih.govnih.gov This time-dependent product distribution allows for the targeted production of specific oxygenated monoterpenes. nih.gov
Acetobacter aceti : This bacterium transforms this compound into a complex mixture of seventeen different products. nih.gov Acetobacter species are known for their resistance to high concentrations of organic acids like acetate, a trait that can be enhanced through adaptation. nih.gov
Mycobacterium smegmatis : In contrast to the broad product profile from Acetobacter aceti, Mycobacterium smegmatis DSM 43061 converts this compound into a single major product, (+)-chaminic acid. nih.govniscpr.res.in Other metabolites, such as (+)-3-caren-5-one and 2-(3-methyl-cyclohexa-3,5-dienyl)propan-2-ol, have also been identified. niscpr.res.in
Penicillium nigricans : This fungus, isolated from forest soil, can utilize Δ3-carene as its sole carbon source. researchgate.net It transforms the monoterpene into both neutral and acidic compounds. researchgate.net The neutral products include dihydrocarvone, carvone, and carveol, while the acidic products include perillic acid and 2-hydroxy-p-menth-8-ene-7-oic-acid. researchgate.net
Table 1: Products of Microbial Biotransformation of this compound
| Microorganism | Major Products | Reference |
|---|---|---|
| Picea abies suspension culture | (1S)-3-caren-5-one, (1S)-2-caren-4-one, (1S,3S,4R)-3,4-epoxycarane, (1R)-p-mentha-1(7),2-dien-8-ol | nih.govnih.gov |
| Acetobacter aceti | A mixture of 17 different products | nih.gov |
| Mycobacterium smegmatis | (+)-chaminic acid | nih.govniscpr.res.in |
| Penicillium nigricans | dihydrocarvone, carvone, carveol, perillic acid, 2-hydroxy-p-menth-8-ene-7-oic-acid | researchgate.net |
Plant Cell Culture Systems for this compound Bioconversion
Plant cell cultures offer a valuable platform for the bioconversion of this compound, leveraging the unique enzymatic machinery of plants. nih.gov Suspension cultures of Picea abies have been shown to effectively transform this monoterpene into various oxygenated products. researchgate.netnih.gov The biotransformation is characterized by the formation of hydroxylated and oxygenated derivatives of both the carene and limonene (B3431351) structures. researchgate.net The presence of cytochrome P450 enzymes is believed to play a key role in these transformations. researchgate.net
The product profile of the bioconversion by Picea abies is time-dependent. Initially, products like (1S,3S,4R)-3,4-epoxycarane and (1R)-p-mentha-1(7),2-dien-8-ol are formed rapidly. nih.gov Over time, these are further converted into other compounds, including aromatic products like m-cymen-8-ol and p-cymen-8-ol. nih.gov The final major products are (1S)-3-caren-5-one and (1S)-2-caren-4-one. nih.gov This dynamic product profile allows for the selective production of specific compounds by carefully controlling the biotransformation time. nih.gov
Other plant cell cultures, such as Nicotiana tabacum and Catharanthus roseus, have also been used for the biotransformation of this compound. nih.gov These cultures have been reported to produce (1S,3S,4R)-3,4-epoxycarane, (1S,3R,4R)-3,4-caranediol, m-cymen-8-ol, and (1S)-3-caren-5-one. nih.gov
Biocatalytic Production of Oxygenated Monoterpenes
The biocatalytic transformation of this compound is a promising route for the production of valuable oxygenated monoterpenes. nih.gov These compounds are in high demand for their applications as flavors, fragrances, and pharmaceuticals. researchgate.net Biotransformations offer an environmentally friendly alternative to chemical synthesis, often providing high chemo-, regio-, and stereospecificity. researchgate.net
The use of whole-cell biocatalysts, such as Picea abies suspension cultures, allows for the direct conversion of this compound into a range of oxygenated products. nih.govnih.gov The product distribution can be influenced by the choice of biocatalyst and the reaction time. For instance, the biotransformation of this compound by Picea abies initially yields high concentrations of (1S,3S,4R)-3,4-epoxycarane and (1R)-p-mentha-1(7),2-dien-8-ol, which can be isolated at specific time points. nih.gov
Isolated enzymes, such as dioxygenases and cytochrome P450s, can also be used for the targeted production of specific oxygenated monoterpenes. nih.govtuwien.at For example, a dioxygenase from Pleurotus sapidus can be used to produce carenones from Δ3-carene. tuwien.at
Enzyme Engineering for Modified Product Profiles (e.g., Carene Synthase)
Terpene synthases (TPSs) are enzymes responsible for the biosynthesis of a vast array of terpenoid compounds from simple precursors like geranyl pyrophosphate (GPP). digitellinc.com Carene synthase (CarS) is a monoterpene synthase that produces (+)-3-carene as its major product, along with a variety of other monoterpenes. digitellinc.com This inherent product promiscuity makes CarS an interesting target for enzyme engineering to create variants with altered or novel product profiles. digitellinc.com
Rational design and site-directed mutagenesis are key strategies in the engineering of carene synthase. By targeting specific amino acid residues within the enzyme's active site, it is possible to influence the cyclization cascade of the GPP substrate and thus alter the final product distribution. digitellinc.comnih.gov For example, in a Sitka spruce (+)-3-carene synthase-like gene family, a single amino acid at position 596 was found to be critical in determining whether (+)-3-carene or (-)-sabinene (B131225) is the dominant product. nih.govnih.gov A leucine (B10760876) at this position favors the formation of (+)-3-carene, while a phenylalanine promotes the synthesis of (-)-sabinene. nih.govnih.gov
Further mutations at this position with different amino acids have resulted in enzymes with a wide range of product profiles, highlighting the plasticity of these monoterpene synthases. nih.gov This demonstrates the potential to evolve new enzyme functions and produce a diverse array of monoterpenes through targeted engineering of carene synthase and other related TPSs. nih.govmpg.de Data-driven methods like machine learning are also being explored to navigate the vast sequence space and predict the effects of mutations, which can accelerate the process of designing enzymes with desired product profiles. acs.org
Chemical Reactivity and Functionalization of 1s + 3 Carene
Epoxidation and Oxidation Reactions of (1S)-(+)-3-Carene
The double bond in the cyclohexene (B86901) ring of this compound is the primary site for oxidation and epoxidation reactions, leading to key intermediates for further synthesis.
Regio- and Stereoselective Epoxide Formation
The epoxidation of this compound proceeds with notable regio- and stereoselectivity. The bulky gem-dimethyl group on the cyclopropane (B1198618) ring sterically hinders the syn-face of the molecule, directing the electrophilic attack of the oxidizing agent to the less hindered anti-face. This results predominantly in the formation of the trans-epoxide isomer.
Computational modeling of the epoxidation with peroxyformic acid confirms this stereoselectivity, showing a significantly lower energy barrier for the reaction pathway that yields the trans-epoxide (7.8 kcal/mol) compared to the pathway for the cis-epoxide (9.4 kcal/mol). nih.gov Various oxidizing agents, including peracids like peroxyformic acid and catalytic systems with aqueous hydrogen peroxide, have been employed to achieve this transformation. nih.govmdpi.com The primary product is consistently identified as (1S,3R,4R,6R)-3,7,7-trimethyl-cis-bicyclo[4.1.0]heptan-4-ol, commonly known as trans-3,4-epoxy-carane. mdpi.com
| Oxidizing System | Major Product | Selectivity | Yield | Reference |
|---|---|---|---|---|
| Peroxyformic Acid | trans-3,4-Epoxy-carane | High stereoselectivity for trans isomer | Not specified | nih.gov |
| Aqueous H₂O₂ / MnSO₄ / Salicylic Acid / NaHCO₃ / Acetonitrile | trans-3,4-Epoxy-carane | High stereoselectivity for trans isomer | 47% | mdpi.comresearchgate.net |
| 35% H₂O₂ / Rhenium catalyst | 3-Carene (B45970) epoxide | Not specified | 75% | researchgate.net |
Formation of Carbonyl Oxidation Products (e.g., caronaldehyde)
Oxidative cleavage of the double bond in this compound, particularly through atmospheric oxidation initiated by hydroxyl (OH) radicals or ozone (O₃), leads to the formation of carbonyl compounds. nih.govcopernicus.org The most significant first-generation product from this process is 3-caronaldehyde. nih.govacs.orgresearchgate.net The yield of caronaldehyde can vary widely depending on the specific oxidant and reaction conditions. nih.gov Studies have determined yields of 30% from the reaction with OH radicals and 6% from ozonolysis. copernicus.org
In addition to ring-opening oxidation, allylic oxidation can occur as a side reaction during epoxidation, leading to the formation of α,β-unsaturated ketones such as 3-carene-5-one and 3-carene-2,5-dione. mdpi.com
| Oxidant/Process | Major Carbonyl Product | Yield | Reference |
|---|---|---|---|
| Photochemical oxidation (OH radical initiated) | Caronaldehyde | 14–77% (range from multiple studies) | nih.gov |
| OH radical (in simulation chamber) | Caronaldehyde | 30% ± 5% | copernicus.org |
| Ozone (O₃) (in simulation chamber) | Caronaldehyde | 6% ± 2% | copernicus.org |
| Catalytic oxidation (Cobalt catalyst byproduct) | 3-Carene-5-one, 3-Carene-2,5-dione | Not specified | mdpi.com |
Derivatization and Formation of Novel Chemical Structures
The functionalized derivatives obtained from the oxidation of this compound serve as versatile synthons for constructing a wide array of novel chemical structures, including those containing heteroatoms and complex ring systems.
Synthesis of Sulfur- and Selenium-Containing Derivatives
The introduction of sulfur into the 3-carene framework has been achieved via its epoxide derivative. Treatment of trans-3,4-epoxy-carane with N,N-dimethylthioformamide in trifluoroacetic acid results in the formation of the corresponding sulfur analog, cis-3,4-epithiocarane. researchgate.net This reaction provides a direct route to the thiirane (B1199164) derivative while retaining the bicyclic carane (B1198266) skeleton.
The synthesis of selenium-containing derivatives of this compound is not extensively documented in the scientific literature. However, general methods for producing organoselenium compounds, such as the cyclization of homopropargyl selenides or the insertion of selenium species into precursors, suggest potential pathways for creating novel selenophenes and other selenium heterocycles that could be adapted to the 3-carene scaffold. researchgate.netmdpi.com
Preparation of Amino Derivatives (e.g., amino alcohols, aziridines, azido-alcohols, azidoamines)
The carene scaffold is readily functionalized to incorporate nitrogen, leading to a variety of chiral amino derivatives.
Amino Alcohols : These are primarily synthesized through the nucleophilic ring-opening of trans-3,4-epoxy-carane. mdpi.com The reaction with various amines, often catalyzed by Lewis acids or performed under solvent-free conditions, proceeds with high regioselectivity, affording β-amino alcohols. researchgate.netsemanticscholar.orgrsc.org
Aziridines : Aziridines can be synthesized directly from the double bond of this compound. The reaction with nitrene precursors, such as chloramine-T, provides a method for direct aziridination, yielding N-tosylaziridines. rsc.orgrsc.orgresearchgate.net This transformation introduces a strained, three-membered nitrogen-containing ring that is a valuable intermediate for further synthesis.
Azido-alcohols and Azidoamines : The epoxide ring of trans-3,4-epoxy-carane can be opened by an azide (B81097) nucleophile, such as sodium azide (NaN₃), to produce β-azido alcohols. dntb.gov.uanih.gov This reaction is a key step for introducing an azide group, which can be subsequently reduced to a primary amine or used in cycloaddition reactions. Similarly, the corresponding aziridine (B145994) derivatives can undergo ring-opening with azide nucleophiles to yield β-azidoamines.
| Starting Material | Reagent(s) | Product Class | General Method |
|---|---|---|---|
| trans-3,4-Epoxy-carane | Amines (R-NH₂) | Amino alcohols | Nucleophilic ring-opening of epoxide |
| This compound | Chloramine-T (TsNClNa) | Aziridines (N-tosylated) | Direct aziridination of alkene |
| trans-3,4-Epoxy-carane | Sodium Azide (NaN₃) | Azido-alcohols | Nucleophilic ring-opening of epoxide |
| 3-Carene-derived aziridine | Sodium Azide (NaN₃) | Azidoamines | Nucleophilic ring-opening of aziridine |
Formation of Substituted Heterocycles (e.g., β-lactams, spiro-heterocyclic compounds)
The chiral backbone of this compound has been utilized to direct the synthesis of complex heterocyclic structures.
β-Lactams : A regio- and stereoselective synthesis of a β-lactam fused to the carene skeleton has been reported. nih.gov The [2+2] cycloaddition of chlorosulfonyl isocyanate with this compound yields the corresponding enantiomerically pure β-lactam. nih.gov Additionally, lactams derived from 3-carene have been synthesized as monomers for the production of novel, bio-based polyamides. nih.govresearchgate.net
Spiro-heterocyclic Compounds : While direct synthesis of spiro-heterocycles from this compound is not widely reported, its oxidation products are suitable precursors. For instance, 3-carene-5-one, an allylic oxidation product, possesses a ketone functionality that can participate in multi-component reactions to form spiro-heterocycles. mdpi.com Established methods, such as the three-component reaction of a ketone with isatin (B1672199) and an amine or urea, provide a viable strategy for constructing complex spiro[dihydropyridine-oxindole] or spiro-imidazolidine derivatives attached to the carene framework. nih.govbeilstein-journals.orgresearchgate.net
Isomerization Reactions (e.g., 3-Carene to 2-Carene)
The isomerization of (+)-3-carene to its isomer, (+)-2-carene, is a significant transformation, often serving as a preliminary step for the synthesis of other valuable compounds. researchgate.net This conversion can be achieved using various catalytic systems and conditions, with notable differences in conversion efficiency and selectivity.
Several methods have been reported for this isomerization process. Catalysts such as Raney nickel and palladium on carbon have been used, but these hydrogenation catalysts tend to produce 2-carene (B1609329) alongside hydrogenated products like carane, leading to low selectivity. orientjchem.org Alternative catalysts include solid bases like magnesium oxide (MgO) and calcium oxide (CaO), as well as Ni/SiO₂, glauconite, and basic zeolites; however, these often require high-temperature conditions and also result in low selectivity for 2-carene. orientjchem.org
A more effective method involves the use of an alkaline catalyst, specifically sodium/o-chlorotoluene. orientjchem.org The reaction between sodium metal and o-chlorotoluene generates a salt containing a carbanion, which acts as a strong base. orientjchem.org This carbanion abstracts a hydrogen atom from the saturated C-C bond in 3-carene, initiating an electron rearrangement that forms the 2-carene isomer. orientjchem.org
Studies have explored this reaction both with and without a solvent. researchgate.net The use of xylene as a solvent can support the catalyst's basicity and induce carbanion formation. orientjchem.orgresearchgate.net However, solvent-free conditions have also proven effective, which is advantageous for industrial applications as it eliminates the need for a subsequent separation process. researchgate.netorientjchem.org In a comparative study, the solvent-free isomerization of 3-carene to 2-carene over 24 hours yielded a conversion of 27.72% and a selectivity of 83.27%. orientjchem.orgresearchgate.net The same reaction conducted with a xylene solvent resulted in a 23.59% conversion and 86.87% selectivity. orientjchem.orgresearchgate.net Extending the reaction time to 48 hours can lead to the formation of by-products such as m-cymene (B53747) and p-cymene (B1678584) through dehydrogenation. orientjchem.org
| Condition | Reaction Time (hours) | Conversion (%) | Selectivity (%) | Source |
|---|---|---|---|---|
| Solvent-Free | 24 | 27.72 | 83.27 | orientjchem.orgresearchgate.net |
| With Xylene Solvent | Not Specified | 23.59 | 86.87 | orientjchem.orgresearchgate.net |
Reactions with Carbonyl Compounds and Aldehydes
This compound serves as a versatile starting material for reactions with carbonyl compounds, particularly aldehydes, leading to a variety of complex chemical structures. It can be used to synthesize (1S,3S,4S,6R)-3,7,7-trimethyl-4-morpholino-4-yl-bicyclo(4.1.0)heptan-3-ol, a compound that functions as a catalyst for the addition of diethylzinc (B1219324) to various aldehydes with high enantioselectivity. scientificlabs.co.uk
The direct reaction of 3-carene derivatives with aldehydes can yield diverse heterocyclic and polycyclic products, often through cascade reactions. For instance, when trans-4-hydroxymethyl-2-carene reacts with benzaldehyde (B42025) or its p-methoxy derivative over K-10 clay, isobenzofurans are formed. researchgate.net If the benzaldehyde has a hydroxyl group in the ortho position, a cascade Prins reaction occurs, resulting in the formation of a xanthene framework. researchgate.net
Furthermore, if the benzaldehyde ring contains three electron-donating substituents (e.g., in the 3,4,5-positions), a cascade Prins-Friedel-Crafts reaction is initiated. researchgate.net This reaction produces tetracyclic compounds, some of which have demonstrated cytotoxic activity. researchgate.net The condensation of trans-4-hydroxymethyl-2-carene with thiophene-2-carbaldehyde (B41791) over a K-10 catalyst leads to the formation of thienobenzofuran derivatives. researchgate.net
One of the main oxidation products of Δ³-carene in the atmosphere is caronaldehyde. copernicus.org This aldehyde can undergo further reactions, such as the abstraction of its aldehyde hydrogen by a hydroxyl radical, followed by the addition of O₂, which yields a second-generation RO₂ radical. acs.orgnih.gov
| 3-Carene Derivative | Aldehyde Reactant | Catalyst/Conditions | Reaction Type | Product Class | Source |
|---|---|---|---|---|---|
| trans-4-hydroxymethyl-2-carene | Benzaldehyde / p-Methoxybenzaldehyde | K-10 Clay | Condensation | Isobenzofurans | researchgate.net |
| trans-4-hydroxymethyl-2-carene | o-Hydroxybenzaldehyde | K-10 Clay | Cascade Prins Reaction | Xanthenes | researchgate.net |
| trans-4-hydroxymethyl-2-carene | 3,4,5-Trisubstituted Benzaldehyde | K-10 Clay | Cascade Prins-Friedel-Crafts | Tetracyclic Compounds | researchgate.net |
| trans-4-hydroxymethyl-2-carene | Thiophene-2-carbaldehyde | K-10 Clay | Condensation | Thienobenzofuran Derivatives | researchgate.net |
Skeletal Rearrangements and Cycloisomerization Studies
The bicyclic structure of 3-carene, featuring a strained cyclopropane ring, makes it susceptible to skeletal rearrangements and a key subject in cycloisomerization studies. Cycloisomerization refers to any isomerization reaction where a cyclic isomer of the starting material is formed. wikipedia.org These reactions are highly atom-economical, as all atoms from the starting material are incorporated into the product. wikipedia.org
Gold-catalyzed cycloisomerization reactions have been developed as a concise method to access the carene family of terpenoids. nih.gov Specifically, propargyl acetates in the presence of catalytic amounts of AuCl₃ act as synthetic equivalents of alpha-diazoketones, enabling entry into carene-type structures. nih.gov
Skeletal rearrangements of the 3-carene framework can also be induced under different conditions. For example, the pyrolysis of 3-carene over ferric oxide causes a rearrangement that yields p-cymene. wikipedia.org Atmospheric oxidation studies of Δ³-carene also reveal pathways involving skeletal changes. nih.gov The oxidation process can lead to the formation of highly oxidized molecules (HOMs) and secondary organic aerosols (SOA). acs.orgnih.gov Computational studies suggest that the formation of these products involves complex mechanisms, including potential H-shifts and the opening of the cyclopropyl (B3062369) or cyclohexyl rings. acs.orgnih.gov The detection of C7 compounds from the oxidation of the C10 molecule Δ³-carene indicates an efficient loss of a C3 fragment, pointing to significant skeletal rearrangement during the reaction cascade. acs.orgnih.gov
Enantioselective Aspects and Stereochemistry of 1s + 3 Carene
Chirality and Stereoisomerism in (1S)-(+)-3-Carene Transformations
The concept of chirality is central to understanding the chemical transformations of this compound. libretexts.org Chirality, meaning 'handedness', refers to molecules that are non-superimposable on their mirror images. libretexts.orglibretexts.org These non-superimposable mirror images are known as enantiomers. libretexts.org The this compound molecule possesses chiral centers, which are tetrahedral carbons bonded to four different substituents, making it a chiral molecule. libretexts.org This inherent chirality is the foundation for its use in asymmetric synthesis, where the goal is to create a predominance of one enantiomer of a chiral product.
Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org Transformations of this compound often lead to the formation of new stereocenters, resulting in products that can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org The stereochemical outcome of these transformations is highly dependent on the reaction conditions and the reagents used.
For instance, the epoxidation of (+)-3-carene is a stereospecific reaction. scispace.com Using reagents like m-chloroperbenzoic acid (m-CPBA) exclusively yields the endo carene oxide, demonstrating how the existing stereochemistry of the starting material dictates the stereochemistry of the product. scispace.com Similarly, dihydroxylation of this compound with osmium tetroxide produces a diol as a single stereoisomer. acs.org These examples underscore the profound influence of the inherent chirality of this compound on the stereochemical course of its transformations.
The rigid bicyclo[4.1.0]heptane skeleton of this compound plays a crucial role in directing the approach of reagents, leading to high levels of stereoselectivity. This steric hindrance often forces incoming reagents to attack from the less hindered face of the molecule, thereby controlling the formation of new stereocenters.
Enantioselective Catalysis Mediated by this compound-Derived Ligands
The utility of this compound extends beyond its direct use as a chiral starting material. It serves as a versatile scaffold for the synthesis of chiral ligands, which are then employed in transition metal-catalyzed enantioselective reactions. researchgate.net These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction, leading to the preferential formation of one enantiomer of the product. mdpi.com
A variety of ligands derived from (+)-3-carene have been synthesized and successfully applied in asymmetric catalysis. For example, N,P-donor pyridine (B92270) ligands derived from (+)-3-carene have been utilized in the palladium-catalyzed Heck reaction, achieving high enantiomeric purity in the arylation of dihydrofuran. researchgate.net Furthermore, mono-N-tosylated-1,2-diamines derived from (+)-3-carene have proven effective as ligands in the asymmetric transfer hydrogenation of aromatic ketones. researchgate.net
The design of these ligands is critical to their effectiveness. The steric and electronic properties of the ligand, which are a direct consequence of the parent (+)-3-carene structure, dictate the enantioselectivity of the catalytic process. The rigid framework of the carene moiety helps to create a well-defined chiral pocket around the metal center, enabling precise stereochemical control.
Below is a table summarizing the application of various (+)-3-carene-derived ligands in enantioselective catalysis:
| Ligand Type | Metal | Reaction | Enantiomeric Excess (ee) |
| N,P-Donor Pyridine Ligands | Palladium | Heck Reaction | High |
| Mono-N-tosylated-1,2-diamines | Not Specified | Transfer Hydrogenation | Not Specified |
| N-tosylated diamines | Not Specified | Alkylation of Benzaldehyde (B42025) | Up to 83% |
| β-amino amides | Not Specified | Alkylation of Benzaldehyde | Up to 83% |
Diastereoselective Processes in this compound Chemistry
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the chemistry of this compound, diastereoselective processes are common due to the influence of the pre-existing stereocenters in the molecule. scispace.com These stereocenters create a chiral environment that directs the stereochemical course of subsequent reactions, leading to the formation of specific diastereomers.
A notable example of a diastereoselective process is the alkylation of a tricyclic iminolactone derived from this compound. acs.org This reaction proceeds with excellent diastereoselectivity, yielding the alkylated products with greater than 98% diastereomeric excess (de). acs.org The high level of diastereoselectivity is attributed to the steric hindrance imposed by the bulky carene-derived chiral auxiliary, which directs the approach of the electrophile to one face of the enolate intermediate.
Another example is the synthesis of spiro-heterocyclic compounds from an α-activated acid ester derived from (+)-3-carene. The condensation reaction with isatin (B1672199) and malononitrile (B47326) results in an equal mixture of two diastereomeric spirans, indicating a lack of diastereoselectivity in this particular transformation under the reported conditions. ichem.md
The stereochemical outcome of these reactions can often be rationalized by considering the transition state models. For instance, in the enantioselective addition of diethylzinc (B1219324) to aldehydes catalyzed by (+)-3-carene-derived ligands, proposed transition state models help to explain the observed stereoselectivity. scispace.com
The following table highlights some diastereoselective reactions involving this compound derivatives:
| Reaction | Substrate | Reagent/Catalyst | Diastereomeric Excess (de) |
| Alkylation | Tricyclic iminolactone | Various electrophiles / Phase-transfer catalysis | >98% |
| Condensation | α-activated acid ester | Isatin, malononitrile / DABCO | 0% (equal mixture) |
| Nucleophilic Addition | Oxazolones | α,β-unsaturated aldehydes / Diarylprolinol silyl (B83357) ethers | Moderate to very high |
Mechanistic and Computational Studies of 1s + 3 Carene Reactivity
Reaction Mechanisms of (1S)-(+)-3-Carene Transformations (e.g., epoxidation, oxidation)
The transformation of (+)-3-carene through oxidation and epoxidation reactions proceeds via several potential pathways, influenced by the reagents and catalysts employed.
Epoxidation: The epoxidation of 3-carene (B45970) can be achieved with various oxidizing agents, including peroxyformic acid and hydrogen peroxide catalyzed by transition metals. acs.orgichem.md Computational studies using density functional theory (DFT) on the epoxidation with peroxyformic acid have shown that the formation of the trans-epoxide is kinetically favored over the cis-epoxide, with a lower activation barrier. acs.org This stereoselectivity is a key feature of 3-carene's reactivity. The use of manganese and rhodium catalysts in oxidation reactions can lead to a mixture of products, including epoxides and allylic oxidation products. mdpi.com Specifically, mesoporous niobium-silicates have been shown to be effective catalysts for the epoxidation of 3-carene with hydrogen peroxide, yielding the corresponding epoxide with high selectivity at moderate conversion rates. mdpi.com
Oxidation: The oxidation of (+)-3-carene is a significant process, particularly in atmospheric chemistry. The reaction can be initiated by ozone (O₃) or hydroxyl radicals (•OH), leading to a variety of products. nih.govrsc.org The ozonolysis of 3-carene follows the Criegee mechanism, where ozone initially adds to the double bond to form a primary ozonide. rsc.org This unstable intermediate then decomposes to form Criegee intermediates and carbonyl compounds. rsc.org Theoretical studies have elucidated the complex network of unimolecular isomerizations and decompositions that follow, highlighting the formation of secondary ozonides and hydroxyl radicals. rsc.org
The oxidation initiated by •OH radicals is another critical atmospheric degradation pathway. nih.govrsc.org Computational studies have shown that the reaction proceeds through the addition of the •OH radical to the double bond, which can occur from two different orientations, leading to different product distributions. nih.gov The rate coefficients for both ozonolysis and •OH-initiated oxidation have been calculated theoretically and show reasonable agreement with experimental values. nih.govrsc.org Furthermore, investigations into the oxidation of 3-carene have revealed the formation of highly oxidized organic molecules (HOMs), which are significant contributors to the formation of secondary organic aerosols (SOA). nih.govosti.govacs.org
The table below summarizes some of the key findings from studies on the oxidation of 3-carene.
| Oxidant | Key Mechanistic Features | Major Products |
| Peroxyformic Acid | Stereoselective epoxidation | trans-3,4-Epoxycarane acs.org |
| H₂O₂/Catalyst | Catalytic epoxidation | 3,4-Epoxycarane mdpi.com |
| Ozone (O₃) | Criegee mechanism, formation of primary ozonide and Criegee intermediates | Carbonyls, Secondary Ozonides, OH radicals rsc.org |
| Hydroxyl Radical (•OH) | Addition to the double bond, subsequent reactions of the resulting radical | Hydroxylated derivatives, Highly Oxidized Molecules (HOMs) nih.govnih.gov |
Mechanistic Elucidation of Terpene Synthase Functions (Carene Synthase)
Carene synthase (CarS) is the enzyme responsible for the biosynthesis of (+)-3-carene from geranyl pyrophosphate (GPP). digitellinc.com The general mechanism for monoterpene synthesis involves the cyclization of GPP into an α-terpinyl cation, which then undergoes a cascade of reactions to form various monoterpene products. digitellinc.com Carene synthase exhibits significant product variability, making it a valuable model system for studying the functional plasticity of terpene synthases (TPSs). digitellinc.com
Research has focused on understanding the structural features that dictate the product profile of CarS. Through domain-swapping experiments and site-directed mutagenesis, guided by sequence comparisons and structural homology modeling, specific amino acid residues critical for catalysis have been identified. nih.gov For instance, studies on a (+)-3-carene synthase from Sitka spruce have revealed that a single amino acid substitution can significantly alter the product profile, shifting it towards the production of other monoterpenes like (-)-sabinene (B131225). nih.gov Specifically, a leucine (B10760876) residue at a particular position promotes the formation of (+)-3-carene, while a phenylalanine at the same position favors (-)-sabinene. nih.gov This highlights the subtle yet profound impact of active site architecture on the reaction pathway and product outcome.
The proposed reaction mechanism within the enzyme involves a series of carbocationic intermediates. The initial cyclization of GPP is followed by rearrangements and deprotonation steps that are guided by the enzyme's active site. The stabilization of specific carbocationic intermediates by active site residues is key to determining the final product. nih.gov
Computational Chemistry Approaches for this compound
Computational chemistry has become an indispensable tool for investigating the reactivity of this compound at a molecular level. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.
Theoretical calculations have been employed to determine the rate coefficients for the atmospheric oxidation of 3-carene by ozone and hydroxyl radicals. nih.govrsc.org Using methods such as density functional theory (DFT) with various functionals (e.g., B3LYP, PBE1PBE, BHandHLYP) and coupled-cluster methods, researchers have been able to model the reaction pathways and calculate the corresponding kinetic parameters. nih.govrsc.org
For the ozonolysis reaction, the theoretical rate coefficient has been calculated to be approximately 2.08 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. nih.govrsc.org For the oxidation initiated by the OH radical, the calculated rate coefficient is around 5.06 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govrsc.org These values are in reasonable agreement with experimental data. nih.govresearchgate.net The calculations also reveal the importance of considering different attack orientations on the double bond, which lead to different products. nih.govrsc.org Canonical and variational transition-state theories are often used to evaluate the rate coefficients for each elementary step of the reactions. nih.govrsc.org
The table below presents a comparison of theoretical and experimental rate coefficients for the atmospheric oxidation of 3-carene.
| Reaction | Theoretical Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Experimental Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| 3-Carene + O₃ | 2.08 × 10⁻¹⁷ nih.govrsc.org | (2.7 ± 0.5) × 10⁻¹⁷ to (2.9 ± 0.5) × 10⁻¹⁷ researchgate.net |
| 3-Carene + •OH | 5.06 × 10⁻¹² nih.govrsc.org | (8.1 ± 0.3) × 10⁻¹¹ researchgate.net |
Molecular modeling plays a crucial role in understanding the function of terpene synthases like carene synthase. digitellinc.comnih.gov Homology models of these enzymes are often built based on the crystal structures of related terpene synthases. nih.gov These models, combined with ligand docking simulations, provide a detailed picture of how the substrate, geranyl pyrophosphate (GPP), binds within the active site and how the subsequent cyclization and rearrangement reactions are orchestrated. nih.govacs.org
These computational models guide site-directed mutagenesis experiments, where specific amino acid residues in the active site are mutated to probe their function. digitellinc.comnih.gov By comparing the product profiles of the wild-type and mutant enzymes, researchers can elucidate the role of individual residues in stabilizing reaction intermediates and directing the reaction towards a specific product. digitellinc.comnih.gov For example, molecular modeling has predicted that certain residues can influence the product outcome by differentially stabilizing carbocationic intermediates. nih.gov This integrated approach of computational modeling and experimental validation has been instrumental in unraveling the mechanistic details of carene synthase and other terpene synthases. digitellinc.comnih.govacs.org
The formation of highly oxidized organic molecules (HOMs) from the atmospheric oxidation of 3-carene is a significant area of research due to the role of HOMs in new particle formation and secondary organic aerosol (SOA) growth. nih.govosti.govacs.org Computational methods are used to explore the complex reaction mechanisms leading to HOMs. nih.govosti.gov
Theoretical studies suggest that the photochemical oxidation of 3-carene, initiated by OH radicals, can lead to the efficient formation of HOMs. nih.govosti.govacs.org The mechanism involves the formation of peroxy radicals (RO₂) which can undergo intramolecular hydrogen shifts (autoxidation), leading to the addition of multiple oxygen atoms. nih.govosti.gov Quantum chemical calculations are used to determine the rate coefficients of various peroxy and alkoxy H-shifts and bond scission reactions to predict the most likely pathways for HOM formation. nih.govosti.govacs.org These studies have identified that the bond scission of the cyclohexyl ring in an alkoxy radical intermediate is a likely pathway to efficient HOM formation. nih.govosti.gov A surprising finding from these computational studies is the potential role of the abstraction of primary hydrogens from methyl groups in the autoxidation process. nih.govosti.gov
Advanced Spectroscopic Characterization Techniques in Mechanistic Studies
Advanced spectroscopic techniques are vital for the characterization of the intermediates and products formed during the reactions of this compound, providing crucial data for mechanistic elucidation.
In the context of enzyme mechanisms, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the product profiles of carene synthase and its mutants, allowing for the determination of enzyme kinetics and specificity. digitellinc.com
For atmospheric chemistry studies, chemical ionization mass spectrometry (CIMS) is a powerful tool for detecting and identifying gas-phase oxidation products, including highly oxidized molecules (HOMs). copernicus.org Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for the structural characterization of reaction products, which is particularly useful for distinguishing between isomers that may not be resolvable by mass spectrometry alone. acs.orgmdpi.com For instance, ¹H and ¹³C NMR have been used to verify the stereochemistry of the major product in the epoxidation of 3-carene. acs.org The combination of synthesis of authentic standards and NMR analysis provides unambiguous product identification, which is critical for unraveling complex reaction mechanisms. mdpi.com
Applications of 1s + 3 Carene in Advanced Chemical Synthesis and Materials Science
Use as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and unique structural features of (1S)-(+)-3-Carene make it an ideal precursor for asymmetric synthesis. Chemists leverage its stereocenters and reactive functional groups to control the stereochemical outcome of complex reaction sequences, enabling the efficient synthesis of high-value, optically pure molecules.
The carbon skeleton of this compound can be strategically fragmented or rearranged to produce key intermediates for the total synthesis of other complex natural products.
(+)-Lineatin: The synthesis of (+)-lineatin, an aggregation pheromone of the ambrosia beetle, relies on the oxidative cleavage of the endocyclic double bond in (+)-3-carene. This transformation masterfully preserves the stereochemistry of the gem-dimethylcyclopropane ring. A common strategy involves ozonolysis or permanganate-periodate oxidation to break the six-membered ring, yielding (+)-cis-caronaldehyde or the corresponding caronic acid. These C8 intermediates contain the intact and correctly configured cyclobutane (B1203170) core required for the subsequent elaboration into the tricyclic acetal (B89532) structure of (+)-lineatin.
Capnellene Intermediates: The synthesis of intermediates for capnellene, a marine natural product with a tricyclic skeleton, demonstrates a more complex rearrangement of the carene framework. Synthetic strategies often involve an initial functionalization of carene, followed by a key ring-expansion or fragmentation-recombination sequence. For instance, a vinylcyclopropane (B126155) rearrangement of a functionalized carene derivative can be employed to construct the five-membered ring system characteristic of the capnellane family, effectively translating the chirality of the starting terpene into the core of the target molecule.
Table 1: Synthesis of Natural Product Intermediates from this compound
(This table summarizes the synthetic utility of (+)-3-Carene for key intermediates.)
| Target Intermediate | Key Synthetic Transformation | Key Intermediate Generated | Role of this compound |
|---|---|---|---|
| For (+)-Lineatin | Oxidative cleavage of the C3-C4 double bond | (+)-cis-Caronic acid or (+)-cis-caronaldehyde | Provides the stereochemically defined gem-dimethylcyclobutane core. |
| For Capnellene | Skeletal rearrangement (e.g., vinylcyclopropane rearrangement) | Functionalized cyclopentane (B165970) derivatives | Serves as the chiral template for constructing the tricyclic carbon framework. |
The rigid conformation of the carene scaffold is highly advantageous for designing chiral ligands used in transition-metal-catalyzed asymmetric reactions. The fixed spatial arrangement of substituent groups on the carene backbone allows for the creation of a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.
Ligands are typically synthesized by functionalizing the carene skeleton, for example, through epoxidation of the double bond followed by nucleophilic ring-opening at the C4 position. This introduces functionalities like amino or hydroxyl groups, which can be further elaborated into phosphine (B1218219) (e.g., Caranphos), phosphite (B83602), or diamine ligands. These carene-derived ligands have proven effective in a range of important transformations, including asymmetric hydrogenation, hydrosilylation, and palladium-catalyzed asymmetric allylic alkylation, often affording products with excellent enantiomeric excess (ee).
Table 2: Examples of Carene-Derived Chiral Ligands and Their Applications
(This table highlights ligands derived from (+)-3-Carene and their performance in asymmetric catalysis.)
| Ligand Type | Typical Synthetic Route | Catalytic Application | Reported Performance (Example) |
|---|---|---|---|
| Aminophosphine-phosphinite | Epoxidation, ring-opening with an amine, followed by phosphinylation. | Rhodium-catalyzed asymmetric hydrogenation of enamides. | Up to 99% ee. |
| Diamine Ligands | Functionalization at the C4 position to introduce two nitrogen atoms. | Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. | Up to 98% ee. |
| Phosphite Ligands | Conversion of carene to a chiral diol, followed by reaction with PCl₃. | Palladium-catalyzed asymmetric allylic alkylation. | Up to 95% ee. |
This compound is an excellent precursor for the synthesis of bulky, chiral hydroborating agents. In a reaction analogous to the preparation of isopinocampheylborane (B1253409) from α-pinene, (+)-3-carene reacts with borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) to yield diisocaranylborane (Icr₂BH).
The hydroboration proceeds from the less sterically hindered face of the double bond, opposite the gem-dimethyl bridge, leading to a reagent with a well-defined stereochemistry. Diisocaranylborane is a highly effective reagent for the asymmetric hydroboration of prochiral Z-alkenes. The steric bulk of the two isocaranyl groups creates a highly discriminating chiral environment, forcing the borane (B79455) to add to one enantiotopic face of the alkene with high selectivity. Subsequent oxidative workup yields chiral secondary alcohols in high optical purity. For example, the hydroboration of cis-2-butene (B86535) with (+)-diisocaranylborane followed by oxidation yields (R)-2-butanol with an enantiomeric excess typically exceeding 98%.
The synthesis of non-proteinogenic amino acids, particularly quaternary α-methyl-α-amino acids, is a significant challenge in organic synthesis. This compound can be elaborated into a potent chiral auxiliary to direct the stereoselective synthesis of these targets.
In a representative strategy, (+)-3-carene is converted through several steps into a chiral sultam or a related auxiliary. This auxiliary is then covalently attached to a glycine (B1666218) or alanine (B10760859) imine derivative. The critical step is the diastereoselective alkylation of the enolate derived from this conjugate. The bulky and rigid carene-based auxiliary effectively shields one face of the enolate, directing the incoming electrophile (e.g., methyl iodide) to the opposite face with high diastereoselectivity (>95% de). The final step involves the hydrolytic cleavage of the auxiliary, which can often be recovered and recycled, to release the desired, optically pure α-methyl-α-amino acid.
Development of Novel Polymers and Materials from this compound
With a growing demand for sustainable materials, researchers are turning to renewable feedstocks like terpenes. This compound is an attractive monomer precursor for creating bio-based polymers with unique properties imparted by its rigid, bicyclic structure.
To be used in step-growth polymerization, (+)-3-carene must first be converted into a bifunctional monomer, such as a dicarboxylic acid or a diol. A common and efficient method is the oxidative cleavage of the double bond via ozonolysis, which breaks the six-membered ring to form (+)-cis-caronic acid, a chiral C8 dicarboxylic acid.
This terpene-derived diacid can then undergo polycondensation with various diols (e.g., 1,4-butanediol, 1,6-hexanediol) to produce novel aliphatic polyesters. The inclusion of the rigid and bulky gem-dimethylcyclopropane ring from the carene backbone into the polymer chain has a profound impact on the material's properties. Compared to analogous polyesters made from linear diacids like adipic acid, the carene-based polyesters exhibit significantly higher glass transition temperatures (Tg) and enhanced thermal stability. The rigid structure restricts segmental chain motion, leading to a more amorphous material with a higher Tg. This makes them promising candidates for applications requiring improved heat resistance compared to conventional bio-based polyesters.
Table 3: Properties of Polyesters Derived from (+)-Caronic Acid
(This table compares the thermal properties of polyesters synthesized from a carene-derived diacid and a conventional diacid.)
| Diacid Monomer | Diol Co-monomer | Resulting Polyester | Glass Transition Temp. (Tg) | Thermal Degradation Temp. (Td, 5% loss) |
|---|---|---|---|---|
| (+)-cis-Caronic Acid | 1,4-Butanediol | Poly(butylene caronate) | ~25-30 °C | ~330-340 °C |
| Adipic Acid (Linear C6) | 1,4-Butanediol | Poly(butylene adipate) | ~ -60 °C | ~340-350 °C |
| (+)-cis-Caronic Acid | 1,6-Hexanediol | Poly(hexylene caronate) | ~10-15 °C | ~335-345 °C |
| Adipic Acid (Linear C6) | 1,6-Hexanediol | Poly(hexylene adipate) | ~ -55 °C | ~350-360 °C |
Reductive Ozonolysis to 3-Carene (B45970) Diol and its Polymerization
A key transformation of this compound is its conversion into diol monomers, which are fundamental building blocks for polyesters and polyurethanes. tum.de One effective method to achieve this is through reductive ozonolysis. This process involves the oxidative cleavage of the carbon-carbon double bond within the carene molecule by ozone (O₃), followed by a reductive work-up. This sequence breaks the six-membered ring to yield a chiral diol, referred to as 3-carene diol (3CarDiol). rsc.orgrsc.org
This bio-based diol serves as a valuable monomer in polymerization reactions. Researchers have successfully demonstrated its use in the synthesis of novel polyesters through polycondensation. rsc.org In a notable example, 3-carene diol was copolymerized with dimethyl terephthalate (B1205515) (DMT), a common industrial monomer, to produce a new polyester. rsc.orgrsc.org The reaction is typically a two-stage melt polycondensation process performed under vacuum and at elevated temperatures, using a catalyst such as titanium(IV) butoxide.
The resulting polyesters exhibit a range of thermal properties depending on the specific reaction conditions. Studies have reported glass transition temperatures (Tg) ranging from -15 to 50 °C and, for semi-crystalline variants, melting points (Tm) as high as 170 °C. rsc.orgrsc.org These properties indicate that polyesters derived from 3-carene are promising candidates for various applications, potentially as substitutes for fossil-based polymers. rsc.orgrsc.org
Table 1: Research Findings on Polycondensation of 3-Carene Diol (3CarDiol) with Dimethyl Terephthalate (DMT)
| Parameter | Value / Observation | Source(s) |
|---|---|---|
| Monomers | 3-Carene Diol (3CarDiol), Dimethyl Terephthalate (DMT) | rsc.org |
| Catalyst | Titanium(IV) butoxide (Ti(OBu)₄) | rsc.org |
| Process | Two-stage melt polycondensation | rsc.org |
| Pre-condensation | T₁: 160-200 °C, p₁: 200-900 mbar | rsc.org |
| Polycondensation | T₂: 220-250 °C, p₂: <1 mbar | rsc.org |
| Resulting Polymer | Polyester | rsc.orgrsc.org |
| Glass Transition (Tg) | -15 to 50 °C | rsc.orgrsc.org |
| Melting Point (Tm) | Up to 170 °C | rsc.orgrsc.org |
| Molecular Weight (Mn,rel) | 2,700 - 4,600 g/mol | rsc.org |
| Polydispersity (Đ) | 1.6 - 2.8 | rsc.org |
Application in Green Chemistry and Sustainable Synthesis
The use of this compound is a prime example of green and sustainable chemistry, which emphasizes the use of renewable resources to create high-value, performance-advantaged products. nih.gov As a byproduct of the cellulose (B213188) industry, 3-carene is an abundant and low-cost feedstock that valorizes a waste stream from another industrial process. fraunhofer.defraunhofer.de
A significant breakthrough in this area is the development of novel, high-performance polyamides from (+)-3-carene. nih.gov Researchers at the Fraunhofer Institute, for example, have developed a patented, four-step process to convert (+)-3-carene into chiral lactam monomers. fraunhofer.dechemeurope.com Specifically, two diastereomeric ε-lactams, 3S-caranlactam and 3R-caranlactam, are synthesized. nih.gov These lactams are then polymerized via ring-opening polymerization to produce a new class of terpene-based polyamides, trademarked as Caramid-S® and Caramid-R®. fraunhofer.dechemeurope.com
These bio-based polyamides exhibit exceptional thermal properties that can compete with or even exceed those of traditional petroleum-based engineering plastics. nih.gov The rigid, cyclic structure imparted by the carene backbone results in high glass transition temperatures. fraunhofer.de Poly-3R-caranamide (Caramid-R®) is amorphous and transparent with a glass transition temperature of 120 °C. tum.deyoutube.com In contrast, Poly-3S-caranamide (Caramid-S®) is semi-crystalline and boasts a very high melting temperature of up to 280 °C. tum.de These properties open up new applications for bio-based polymers in demanding sectors like automotive and electronics. chemeurope.com Furthermore, these carene-based lactams can be copolymerized with standard monomers like caprolactam (for PA6) and laurolactam (B145868) (for PA12) to modify and enhance the properties of conventional polyamides. nih.govfraunhofer.de
The synthesis of polyesters from 3-carene diol, as detailed previously, further underscores its role in sustainable synthesis by providing a pathway to bio-based alternatives for another major class of polymers. rsc.org Beyond polymers, the unique reactivity of 3-carene is being harnessed to create other complex molecules, including sustainable and environmentally friendly compounds for crop protection. This diverse utility solidifies (+)-3-carene's position as a key platform chemical for a future circular bio-economy.
Table 2: Detailed Research Findings on Polyamides Derived from this compound
| Polymer | Monomer | Key Properties | Source(s) |
|---|---|---|---|
| Poly-3R-caranamide (Caramid-R®) | 3R-caranlactam | Amorphous, Transparent, Tg: 120 °C, Mn: >30 kg/mol | tum.deyoutube.com |
| Poly-3S-caranamide (Caramid-S®) | 3S-caranlactam | Semi-crystalline, Tm: up to 280 °C, Tg: >110 °C | tum.defraunhofer.de |
Environmental and Ecological Research on 1s + 3 Carene
Biogenesis and Role in Plant Defense Mechanisms
(1S)-(+)-3-Carene is a key component of the complex chemical defense systems evolved by long-lived plants like conifers to fend off herbivores and pathogens. researchgate.netnih.gov It is a major constituent of oleoresin, a mixture of volatile and non-volatile terpenoids that acts as a toxin and deterrent against insects and microbes. tesisenred.net
Research on Sitka spruce (Picea sitchensis) has established a strong link between (+)-3-carene levels and resistance to the white pine weevil (Pissodes strobi), a major forest pest. nih.govnih.gov Genotypes of Sitka spruce that are resistant to the weevil produce significantly higher amounts of (+)-3-carene compared to susceptible genotypes, where it is found in only trace amounts. researchgate.netnih.gov A feeding bioassay demonstrated that a resistant spruce clone with high (+)-3-carene content reduced weevil feeding by 50% compared to a susceptible clone with minimal (+)-3-carene. researchgate.net
The biosynthesis of this defensive compound is intricately controlled at the genetic level. nih.gov In Sitka spruce, the production of (+)-3-carene is governed by a small family of closely related (+)-3-carene synthase genes (PsTPS-3car). researchgate.netnih.gov The variation in the (+)-3-carene defensive trait between resistant and susceptible trees is a result of several factors:
Gene Copy Number Variation : Resistant trees may possess different or additional PsTPS-3car genes compared to susceptible ones. For instance, the gene PsTPS-3car2 was found in resistant trees but not detected in the genomic DNA of susceptible trees. researchgate.netnih.gov
Differential Gene and Protein Expression : Specific genes within the PsTPS-3car family are expressed differently between genotypes. For example, PsTPS-3car2 is expressed only in resistant trees, while another variant, PsTPS-3car3, is expressed only in susceptible ones. researchgate.netnih.gov
Varying Catalytic Efficiencies : The enzymes produced by these different genes exhibit distinct kinetic properties, contributing to the observed differences in (+)-3-carene accumulation. nih.gov
This multi-layered genetic and biochemical regulation highlights the evolutionary adaptation of conifers, using (+)-3-carene as a specialized metabolite for protection. nih.gov
Atmospheric Chemistry and Environmental Fate
Once released into the atmosphere, this compound, often referred to simply as Δ³-carene in atmospheric studies, participates in a series of chemical reactions that influence air quality and climate. ontosight.ai Its atmospheric lifetime is on the order of hours, governed by its reactions with key oxidants. nih.gov
The primary atmospheric removal processes for Δ³-carene are oxidation by ozone (O₃), the hydroxyl radical (OH), and the nitrate (B79036) radical (NO₃). acs.orgrsc.org
Ozonolysis : The reaction of Δ³-carene with ozone proceeds via the Criegee mechanism, where O₃ initially adds to the carbon-carbon double bond to form a primary ozonide. rsc.org This unstable intermediate rapidly decomposes, leading to the formation of Criegee intermediates and other products. rsc.org A significant outcome of Δ³-carene ozonolysis is the formation of OH radicals, with reported yields ranging from 0.56 to 1.1. rsc.orgcopernicus.orgdiscovery.csiro.au
Reaction with OH Radicals : During the day, the reaction with the hydroxyl radical is a dominant degradation pathway. nih.gov The OH radical can either add to the double bond or abstract a hydrogen atom from the molecule. copernicus.org The reaction rate constant for Δ³-carene with OH is larger than that of α-pinene, another major monoterpene, suggesting that in certain environments like boreal forests, its oxidation by OH can be equally significant. nih.govacs.org
Reaction with NO₃ Radicals : At night, oxidation by the nitrate radical becomes an important pathway. acs.org The reaction of Δ³-carene with NO₃ has been shown to be particularly efficient at producing secondary organic aerosols. copernicus.org
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| OH Radical | (8.0 ± 0.5) x 10⁻¹¹ | discovery.csiro.au |
| OH Radical | 8.0 x 10⁻¹¹ | nih.govacs.org |
| Ozone (O₃) | (4.4 ± 0.2) x 10⁻¹⁷ | discovery.csiro.au |
| Ozone (O₃) | 2.08 x 10⁻¹⁷ | rsc.org |
The oxidation of Δ³-carene is a significant source of Secondary Organic Aerosols (SOA), which are microscopic particles formed in the atmosphere that impact human health and climate. nih.govacs.org The yield of SOA from Δ³-carene oxidation varies depending on the oxidant and environmental conditions. copernicus.org
SOA Yields : Photochemical oxidation of Δ³-carene can result in SOA mass yields ranging from 1.6% to 40%. nih.gov The oxidation initiated by the NO₃ radical is particularly effective, with SOA yields reported to be between 38% and 65%, substantially higher than for α-pinene under similar conditions. acs.orgosti.gov Ozonolysis also contributes significantly to SOA formation. rsc.org
| Oxidant | SOA Yield (%) | Reference |
|---|---|---|
| OH Radical (Photochemical Oxidation) | 1.6 - 40 | nih.gov |
| Nitrate Radical (NO₃) | 38 - 65 | acs.orgosti.gov |
| Ozone (O₃) | Similar or slightly higher than α-pinene | copernicus.org |
Highly Oxidized Organic Molecules (HOMs) : A key process in SOA formation from Δ³-carene is the creation of Highly Oxidized Organic Molecules (HOMs). nih.govacs.org These are molecules with six or more oxygen atoms, formed through a process called autoxidation, where a series of intramolecular reactions rapidly adds oxygen to the carbon backbone. nih.gov HOMs are typically of very low volatility, allowing them to readily condense to form new particles or contribute to the growth of existing ones. nih.gov Numerous HOMs have been identified from Δ³-carene oxidation, including monomers (C₇₋₁₀H₁₀₋₁₈O₆₋₁₄) and dimers (C₁₇₋₂₀H₂₄₋₃₄O₆₋₁₈). copernicus.orgresearchgate.net Studies have shown that Δ³-carene ozonolysis can yield higher concentrations of HOMs compared to α-pinene, indicating differences in their formation pathways. copernicus.orgresearchgate.net
The atmospheric oxidation of Δ³-carene produces a wide array of smaller, oxygenated compounds. nih.govacs.org The identification of these products is crucial for understanding the chemical evolution of the atmosphere.
Key degradation products include:
Caronaldehyde : This dicarbonyl compound (C₁₀H₁₆O₂) is a primary, first-generation product from the OH-initiated oxidation of Δ³-carene, with reported yields of 14–77%. nih.govepslibrary.at It is also formed from ozonolysis, though with a lower yield of around 6%. discovery.csiro.au Caronaldehyde itself is reactive and can be further oxidized by OH radicals or undergo photolysis. discovery.csiro.auacs.org
Formic Acid : Identified as a major gas-phase product from the photochemical oxidation of Δ³-carene. nih.govacs.org
Cis-3-Caronic Acid and Cis-3-Caric Acid : These compounds (molecular formulas C₉H₁₄O₄ and C₁₀H₁₆O₃, respectively) are dominant early-stage products of Δ³-carene ozonolysis. rsc.orgacs.org Their presence and mass fraction in the particle phase are influenced by temperature, with lower temperatures favoring their condensation. rsc.org
The particle phase resulting from Δ³-carene oxidation is generally dominated by species with high oxygen content, such as O₅ and O₆ compounds, which differ from the less oxidized O₂ and O₃ species that are more abundant in the gas phase. nih.govacs.org
Microbial Degradation of this compound in Ecosystems
In soil and other ecosystems, microorganisms play a role in the carbon cycle by degrading monoterpenes like this compound. frontiersin.org This biotransformation can occur under both aerobic and anaerobic conditions.
Several bacterial and fungal species have been shown to break down 3-carene (B45970):
While some bacteria like Pseudomonas can efficiently degrade α-pinene and β-pinene alone, the degradation of 3-carene often requires the combined action of multiple microorganisms. researchgate.net For instance, a mixed culture of Pseudomonas bacteria and the fungus Penicillium nigricans was effective in degrading all three major terpenes found in pine wood, including 3-carene. researchgate.net
The bark beetle-associated fungal pathogen Grosmannia clavigera is capable of growing on a mixture of monoterpenes that includes 3-carene. frontiersin.org
Under anaerobic conditions, such as those found in sediments or the digestive tracts of insects, denitrifying bacteria can utilize 3-carene. oup.com Enrichment cultures have demonstrated that bacteria from the genus Alcaligenes can grow on (+)-3-carene as a carbon and energy source in the absence of oxygen, using nitrate as the electron acceptor. oup.com The formation of p-cymene (B1678584) in these cultures suggests a potential microbial degradation pathway. oup.com
The products of this microbial breakdown include various oxygenated derivatives such as carenones (e.g., Car-3-en-5-one), which are non-volatile and thus less likely to be emitted into the atmosphere. researchgate.net
Future Research Directions and Unexplored Avenues for 1s + 3 Carene
Expanding the Scope of Asymmetric Synthesis and Catalysis
The inherent chirality of (1S)-(+)-3-carene provides a distinct advantage for asymmetric synthesis. Future research is poised to expand upon the existing foundation of using (+)-3-carene to create novel chiral ligands and catalysts.
Current research has successfully demonstrated the synthesis of enantiopure compounds like mono-N-tosylated-1,2-diamines and tricyclic iminolactones from (+)-3-carene. thieme-connect.comacs.orgnih.gov These derivatives have proven effective as ligands in asymmetric transfer hydrogenations and as chiral auxiliaries in the diastereoselective alkylation for synthesizing α-amino acids. thieme-connect.comacs.orgnih.gov
The next wave of research should focus on:
Developing a broader library of ligands: Moving beyond diamines and amino alcohols, research could explore the synthesis of novel phosphine (B1218219), N-heterocyclic carbene (NHC), and multi-dentate ligands incorporating the carene framework. These new ligands could unlock reactivity and selectivity in a wider array of metal-catalyzed reactions.
Application in novel asymmetric transformations: While applications in hydrogenation and alkylation are established, the potential of carene-derived catalysts in other key reactions like C-H activation, metathesis, and photoredox catalysis remains largely unexplored. thieme-connect.comresearchgate.net
Heterogenization of Catalysts: To enhance sustainability and industrial applicability, future work could involve immobilizing these novel chiral catalysts onto solid supports, creating recyclable systems for continuous flow processes.
An efficient method has been developed for synthesizing α-methyl-α-amino acids by alkylating a tricyclic iminolactone derived from this compound, achieving excellent diastereoselectivities (>98% de). acs.orgnih.gov This underscores the potential for creating complex, high-value chiral building blocks from this abundant terpene.
Advanced Biocatalytic Systems and Enzyme Discovery
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for functionalizing terpenes. Future research in this area will likely shift from using whole-cell systems to employing isolated, and often engineered, enzymes for highly specific transformations of (+)-3-carene.
Studies using plant suspension cultures, such as Picea abies, have shown that (+)-3-carene can be readily biotransformed into a variety of oxygenated products, including (1S,3S,4R)-3,4-epoxycarane, p-cymen-8-ol, and m-cymen-8-ol. nih.govresearchgate.net While informative, these systems often produce complex mixtures.
Unexplored avenues ripe for investigation include:
Discovery of Novel Terpene Synthases and P450s: Advances in genome mining and high-throughput screening can accelerate the discovery of new enzymes that act on the 3-carene (B45970) scaffold. rsc.orgnih.govoup.com Identifying enzymes capable of regio- and stereoselectively hydroxylating, epoxidizing, or even rearranging the carene skeleton would be a significant breakthrough. oup.com
Enzyme Engineering for Tailored Reactivity: Once identified, enzymes such as cytochrome P450 monooxygenases can be engineered through directed evolution to enhance their stability, activity, and selectivity for non-natural substrates derived from 3-carene. This could provide access to novel derivatives that are difficult to obtain through conventional synthesis.
Development of Cell-Free Catalytic Cascades: Combining multiple purified enzymes in a one-pot system could enable the multi-step synthesis of complex target molecules from (+)-3-carene without the need for isolating intermediates, improving efficiency and reducing waste.
The rapid discovery of terpene tailoring enzymes, as demonstrated in other fungal pathways, provides a blueprint for future work on 3-carene. rsc.org
Novel Material Development with Tailored Properties
The rigid, chiral, and bicyclic structure of (+)-3-carene makes it an excellent candidate for the development of novel polymers and functional materials with unique properties. This is a largely nascent field with significant potential for growth.
Current research has focused on synthesizing smaller bioactive molecules from 3-carene, such as potent antifungal agents and inhibitors for enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1). researchgate.netmdpi.comnih.gov A recent study demonstrated the grafting of a 3-carene derivative onto a chitosan (B1678972) backbone to create a nanopesticide carrier with sustained-release properties, highlighting a move toward functional materials. acs.org
Future research directions should include:
Bio-based Polymers: Developing polymerization methods (e.g., ring-opening metathesis polymerization) for 3-carene derivatives to create new classes of sustainable plastics. The inherent rigidity of the carene unit could impart high thermal stability and desirable mechanical properties to these materials.
Chiral Materials for Separation and Catalysis: Incorporating the chiral carene scaffold into porous materials or polymer matrices could lead to the development of novel chiral stationary phases for chromatography or supports for asymmetric catalysis.
Smart and Responsive Materials: The reactive sites on the 3-carene skeleton (the double bond and cyclopropane (B1198618) ring) can be functionalized to introduce responsive groups. This could lead to materials that change their properties in response to stimuli like pH, light, or temperature.
In-depth Computational Studies for Predictive Modeling
Computational chemistry provides invaluable tools for understanding reaction mechanisms and predicting chemical behavior, thereby guiding experimental work and saving resources. For (+)-3-carene, in-depth computational studies can illuminate its complex reactivity.
Existing computational work has successfully modeled the stereoselective epoxidation of 3-carene and its oxidation pathways in the atmosphere initiated by hydroxyl radicals and ozone. figshare.comacs.orgresearchgate.netnih.gov These studies, often employing Density Functional Theory (DFT), have been used to calculate reaction barriers and rationalize the formation of observed products. figshare.comresearchgate.netias.ac.in
Future computational efforts should be directed towards:
Predictive Reaction Modeling: Developing robust computational models that can accurately predict the outcome of new catalytic transformations involving 3-carene. This includes predicting not only the major products but also the stereoselectivity and potential side reactions.
Modeling Enzyme-Substrate Interactions: Using molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods to simulate the interaction of 3-carene and its derivatives with the active sites of enzymes. This can guide enzyme engineering efforts and help explain the basis of biocatalytic selectivity.
Quantitative Structure-Activity Relationship (QSAR): Expanding on initial 3D-QSAR studies to build predictive models for the biological activity of new 3-carene derivatives, such as antifungal or insecticidal agents. researchgate.net This can help prioritize synthetic targets and accelerate the discovery of new bioactive compounds.
Atmospheric Chemistry Mechanisms: Creating more comprehensive models for the atmospheric oxidation of 3-carene to better predict its impact on the formation of secondary organic aerosols (SOA) and other atmospheric phenomena. nih.govacs.org
Q & A
Q. What are the standard characterization techniques for verifying the enantiomeric purity of (1S)-(+)-3-Carene?
To confirm enantiomeric purity, researchers should:
- Perform chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases to separate enantiomers .
- Measure specific optical rotation ([α]D) using a polarimeter and compare values to literature data (e.g., +15.5° at 20°C for pure this compound) .
- Use nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents to distinguish stereoisomers .
Q. How can researchers design experiments to synthesize this compound derivatives for mechanistic studies?
A robust synthesis protocol includes:
- Allyl ether formation : React this compound with allyl halides under basic conditions to generate allyl ether intermediates for thermal isomerization studies .
- Asymmetric hydrogenation : Employ bis(4-isovanilloyl)borane, a precursor derived from this compound, as a chiral catalyst for enantioselective hydrogenation of alkenes .
- Monitor reaction progress using thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) to track functional group transformations .
Q. What thermodynamic parameters are critical for modeling this compound’s reactivity in organic solvents?
Key parameters include:
- Standard enthalpy of formation (ΔfH°) = 149.85 kJ/mol and standard entropy (S°) = -69.08 J/mol·K, derived from NIST Webbook data .
- Vapor pressure (48.50 kJ/mol) and ideal gas heat capacity (Cp = 1.92 J/g·K at 298 K) for predicting volatility and solvent interactions .
- Validate computational models (e.g., Crippen or McGowan methods) against experimental thermochemical data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound across studies?
Methodological steps include:
- Comparative meta-analysis : Compile data from peer-reviewed sources (e.g., NIST, Sigma-Aldrich MSDS) and assess measurement conditions (e.g., purity, instrumentation) .
- Replicate experiments : Use calibrated equipment (e.g., differential scanning calorimetry for ΔfH°) under controlled humidity and temperature .
- Apply statistical error analysis (e.g., confidence intervals, ANOVA) to identify outliers and systematic biases .
Q. What strategies optimize the enantioselective synthesis of this compound for large-scale mechanistic studies?
Advanced approaches involve:
- Catalytic enantiomer enrichment : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance enantiomeric excess (ee) during cyclization reactions .
- Kinetic resolution : Employ lipases or transition-metal catalysts to selectively convert one enantiomer, leaving this compound unreacted .
- Validate scalability via process analytical technology (PAT) , such as in-line FTIR for real-time ee monitoring .
Q. How can computational chemistry predict the neurotoxic mechanisms of this compound?
A multi-step computational framework includes:
- Molecular docking : Simulate interactions between this compound and neuronal ion channels (e.g., NMDA receptors) using AutoDock Vina .
- Density functional theory (DFT) : Calculate electron density maps to identify reactive sites prone to oxidation or adduct formation .
- Molecular dynamics (MD) : Model blood-brain barrier permeability over 100-ns trajectories to assess neurotoxic potential .
Methodological Guidelines
- Literature Review : Prioritize primary sources (e.g., J. Org. Chem., Synlett) over commercial databases to avoid biased data .
- Data Reproducibility : Document experimental protocols in alignment with Beilstein Journal of Organic Chemistry standards, including raw data deposition in repositories like Zenodo .
- Ethical Reporting : Disclose conflicts of interest and funding sources per Reviews in Analytical Chemistry guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
